molecular formula C7H5IN2O3 B1684207 4-Iodo-3-nitrobenzamide CAS No. 160003-66-7

4-Iodo-3-nitrobenzamide

Cat. No.: B1684207
CAS No.: 160003-66-7
M. Wt: 292.03 g/mol
InChI Key: MDOJTZQKHMAPBK-UHFFFAOYSA-N
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Description

Iniparib, also known as 4-iodo-3-nitrobenzamide, is a compound that was initially developed as a potential cancer treatment. It was believed to act as an irreversible inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair processes. subsequent studies revealed that iniparib does not effectively inhibit PARP enzymes, leading to a reevaluation of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iniparib is synthesized through a series of chemical reactions starting from 4-iodoaniline. The key steps involve nitration to introduce the nitro group and subsequent amidation to form the benzamide structure. The reaction conditions typically involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of iniparib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Iniparib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Iniparib has been extensively studied for its potential applications in cancer therapy. Initially, it showed promise in treating triple-negative breast cancer and other malignancies. its efficacy was later questioned due to its lack of PARP inhibition. Despite this, iniparib has been valuable in research for understanding the role of reactive oxygen species (ROS) in cancer cells and exploring alternative mechanisms of action .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodo-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166784
Record name Iniparib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160003-66-7
Record name Iniparib
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Record name Iniparib [USAN:INN]
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Record name Iniparib
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Record name Iniparib
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Record name 160003-66-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INIPARIB
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Synthesis routes and methods

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid methyl ester (2.0 g, 6.5 mmol) in methanol (80 ml) is cooled to −15° C. To the solution, ammonia gas (about 1.02 g, 0.06 mol) is passed till saturation. The solution is kept at room temperature (25±2° C.) for 3 days. The solvent is then evaporated under reduced pressure to obtain 4-iodo-3-nitrobenzamide as an yellow solid (95% yield, 98% HPLC). The solid (1 g) is added to methanol (10 ml) and heated to 55° C. to get a clear solution. While the solution is hot, water (35 ml) is added and the precipitate so formed is filtered to obtain pure 4-iodo-3-nitrobenzamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of iniparib?

A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].

Q2: How does iniparib exert its cytotoxic effects?

A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].

Q3: What is the molecular formula and weight of iniparib?

A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.

Q4: Is there spectroscopic data available for iniparib?

A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.

Q5: How is iniparib metabolized in the body?

A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].

Q6: What is the half-life of iniparib?

A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].

Q7: Does iniparib accumulate in the body after repeated dosing?

A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].

Q8: Does iniparib effectively penetrate tumor tissues?

A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.

Q9: What is the in vitro activity of iniparib?

A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].

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